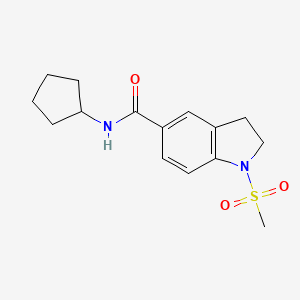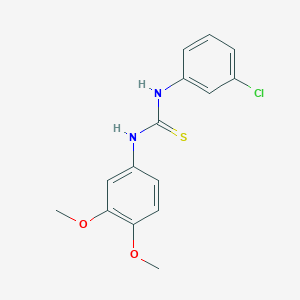![molecular formula C17H15ClF2N2O B5878294 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the movement of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Mécanisme D'action
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide works by binding to a specific site on the CFTR protein, preventing the movement of chloride ions across cell membranes. This results in the inhibition of CFTR-mediated chloride transport, which is important for maintaining proper fluid balance in various tissues.
Biochemical and Physiological Effects
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride transport, the reduction of inflammation, and the improvement of lung function in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its ability to specifically inhibit CFTR-mediated chloride transport and its extensive use in previous studies. However, there are also limitations to its use, including potential off-target effects and the need for careful optimization of experimental conditions.
Orientations Futures
There are several future directions for the study of 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide and its potential therapeutic applications. These include the development of more specific and potent inhibitors of CFTR, the investigation of the effects of 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide in other disease models, and the optimization of experimental conditions for its use in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide and its potential off-target effects.
Méthodes De Synthèse
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,5-difluorobenzoic acid with 3-(1-pyrrolidinyl)aniline in the presence of a coupling reagent. Other methods involve the use of different reagents and solvents to achieve the desired product.
Applications De Recherche Scientifique
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide can inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells and intestinal cells. In vivo studies in animal models of cystic fibrosis have shown that 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide can improve lung function and reduce inflammation.
Propriétés
IUPAC Name |
2-chloro-4,5-difluoro-N-(3-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O/c18-14-10-16(20)15(19)9-13(14)17(23)21-11-4-3-5-12(8-11)22-6-1-2-7-22/h3-5,8-10H,1-2,6-7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLHCQSOWFYGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4,5-difluoro-N-[3-(pyrrolidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)

![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)

